molecular formula C11H10O4S B15257585 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B15257585
M. Wt: 238.26 g/mol
InChI Key: HPAARMYNQIVYAN-UHFFFAOYSA-N
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Description

5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position, a methylsulfanyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be adapted to create benzofuran derivatives by using suitable starting materials and catalysts . The reaction typically involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired benzofuran compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methoxy and methylsulfanyl groups may play a role in binding to specific receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the presence of the methylsulfanyl group at the 3-position, which is not commonly found in similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

5-methoxy-3-methylsulfanyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O4S/c1-14-6-3-4-8-7(5-6)10(16-2)9(15-8)11(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

HPAARMYNQIVYAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2SC)C(=O)O

Origin of Product

United States

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